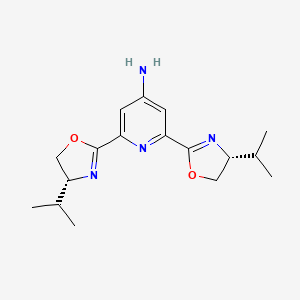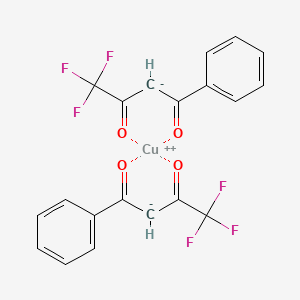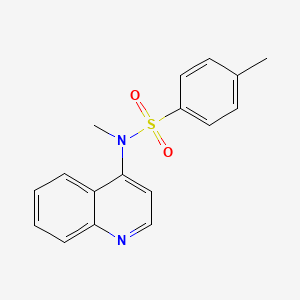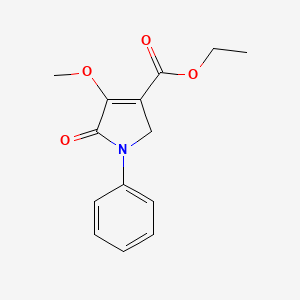
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with the molecular formula C14H15NO4 . This compound is part of the pyrrole family, which is known for its diverse biological and chemical properties. The structure of this compound includes a pyrrole ring substituted with various functional groups, making it a versatile molecule in synthetic chemistry .
Vorbereitungsmethoden
The synthesis of Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through a multi-component reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . This reaction typically occurs in the presence of a catalyst such as citric acid in an ethanolic solution under ultrasound irradiation . The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .
Eigenschaften
CAS-Nummer |
860362-27-2 |
|---|---|
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
ethyl 4-methoxy-5-oxo-1-phenyl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-3-19-14(17)11-9-15(13(16)12(11)18-2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
DHQYSSQTENLFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)N(C1)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
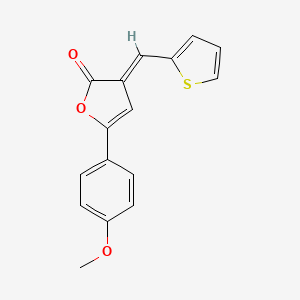
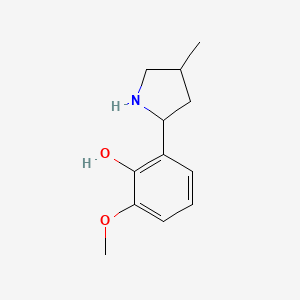
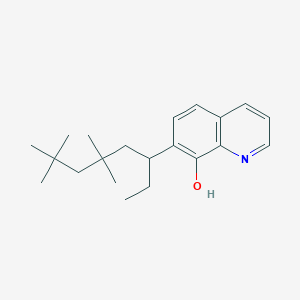
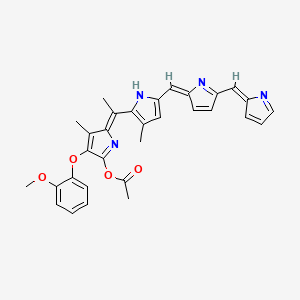
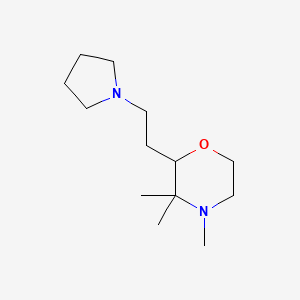
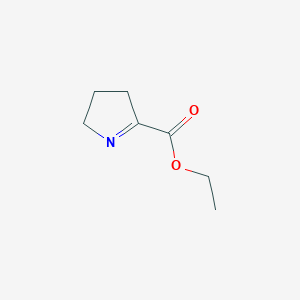
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
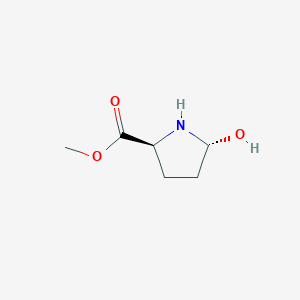
![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
